8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7-4-2-1-3-5(4)10-9-11-6(8(15)16)12-13(7)9/h1-3H2,(H,15,16)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPYNCCLYLTRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N=C(NN3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 842975-47-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H8N4O3
- Molecular Weight : 220.19 g/mol
- CAS Number : 842975-47-7
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazolo-pyrimidine derivatives. For instance, compounds related to 8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes. In vitro assays indicated that several derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib:
Studies utilizing carrageenan-induced paw edema models demonstrated that these compounds effectively reduce inflammation similar to indomethacin with effective doses (ED50) reported as low as 8.23 μM for certain derivatives .
2. Anticancer Potential
The triazolo-pyrimidine scaffold has been explored for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably:
| Cell Line | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 8-Oxo derivative | <10 | |
| HeLa (cervical cancer) | Similar derivatives | <15 |
These findings suggest that modifications to the triazolo-pyrimidine structure can enhance cytotoxicity against specific cancer types.
3. Antioxidant Activity
The antioxidant capabilities of this class of compounds have also been investigated. In vitro studies demonstrated that some derivatives exhibit significant free radical scavenging activity:
| Compound | DPPH Scavenging Activity (%) at 100 μg/mL | Reference |
|---|---|---|
| 8-Oxo derivative | >70% | |
| Standard (Ascorbic Acid) | >90% |
This property is crucial for potential applications in preventing oxidative stress-related diseases.
The biological activities of 8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine derivatives are attributed to their ability to interact with various molecular targets:
- COX Enzymes : Inhibition of COX-1 and COX-2 pathways leads to reduced prostaglandin synthesis and subsequent inflammation.
- Kinase Inhibition : Some studies suggest that these compounds may act as inhibitors of kinases involved in cell proliferation and survival pathways.
Case Studies
Several case studies have provided insights into the efficacy of these compounds in vivo:
- Study on Inflammation : A study involving the administration of a derivative in a rat model showed a significant reduction in paw edema compared to control groups treated with saline .
- Anticancer Efficacy : In a xenograft model using MCF-7 cells implanted in mice, treatment with the compound resulted in tumor size reduction by over 50% after four weeks compared to untreated controls .
- Antioxidant Assessment : A study evaluating the protective effects against oxidative stress indicated that animals treated with the compound showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promising biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, modifications of the triazole ring have been linked to enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The compound has been tested for its antibacterial and antifungal activities. Studies have demonstrated that it exhibits potent effects against pathogenic microorganisms comparable to standard antibiotics .
- Anti-inflammatory Effects : Some derivatives of this compound have shown potential as anti-inflammatory agents. In vitro studies suggest that they can inhibit pro-inflammatory cytokines .
Agricultural Applications
The compound's bioactivity extends to agricultural science:
- Pesticidal Activity : The unique chemical structure allows it to act as an effective pesticide against specific pests and pathogens affecting crops. Research indicates that it can disrupt the metabolic processes of target organisms .
- Herbicidal Properties : Some studies have explored its potential as a herbicide, demonstrating effectiveness in controlling weed growth without harming desirable crops .
Material Science Applications
The compound's stability and reactivity make it suitable for various applications in material science:
- Polymer Synthesis : It can be utilized as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and chemical resistance .
- Nanotechnology : The compound has potential applications in the development of nanomaterials, particularly in creating nanocarriers for drug delivery systems due to its ability to encapsulate therapeutic agents effectively .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of 8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid and their evaluation against breast cancer cell lines. The results indicated that specific modifications significantly increased cytotoxicity compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Preparation Methods
Step 1: Synthesis of 3-[2-Chloro-4-(Cyclopentylamino)-5-Pyrimidinyl]-2-Acrylic Acid
A nickel/copper-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid forms the acrylate intermediate.
Step 2: Intramolecular Cyclization to 2-Chloro-7-Cyclopentyl-6,7-Dihydro-5H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylic Acid
The acrylate undergoes copper-catalyzed cyclization in dimethyl sulfoxide (DMSO) at 70°C for 12 hours.
Step 3: Oxidation to Introduce the 8-Oxo Group
Dehydrogenation using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran (THF) at 60°C for 3 hours yields the oxidized product.
Synthetic Route 2: Oxadiazole Intermediate-Based Cyclization
Step 1: Formation of 2-(1-Chloroethyl)-5-(Trifluoromethyl)-1,3,4-Oxadiazole
Reaction of chloroacetylhydrazide with trifluoroacetic anhydride forms the oxadiazole intermediate.
Step 2: Cyclocondensation to Tetrahydrotriazolopyrazine
The oxadiazole reacts with piperazine derivatives under basic conditions to form the triazolo ring.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Ni/Cu-Catalyzed) | Route 2 (Oxadiazole-Based) |
|---|---|---|
| Catalyst Cost | Moderate (Ni/Cu salts) | Low (No transition metals) |
| Reaction Time | 23 hours total | 36 hours total |
| Overall Yield | 60.2% | 48.5% |
| Purity (HPLC) | >99% | >95% |
Route 1 offers superior yield and shorter reaction times, making it more industrially viable.
Optimization Strategies
Solvent Selection
Catalytic System Tuning
Temperature Control
- Cyclization : Maintaining 70°C prevents dimerization of acrylate intermediates.
- Oxidation : DDQ-mediated dehydrogenation at 60°C minimizes over-oxidation.
Characterization Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Q & A
Q. Table 1: Key Synthetic Parameters for Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, reflux, 12 h | 60–75 | |
| Purification | Silica gel (hexane:EtOAc = 3:1) | 55–70 | |
| Crystallization | Methanol recrystallization | 85–90 |
Q. Table 2: NMR Data Comparison for Triazolo-Pyrimidine Derivatives
| Proton Environment | δ (ppm) in DMSO-d6 | Coupling (J/Hz) | Assignment |
|---|---|---|---|
| NH (amide) | 8.91–8.90 | d, J = 7.8 | Cycloalkylamide |
| Aromatic H | 8.05–7.34 | dd, J = 8.0 | Para-substituted |
| CH₂ (pentyl) | 4.39–4.36 | t, J = 7.0 | Aliphatic chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
